molecular formula C12H15N3S B2909045 1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol CAS No. 1326871-48-0

1'H-spiro[piperidine-4,2'-quinazoline]-4'-thiol

Cat. No.: B2909045
CAS No.: 1326871-48-0
M. Wt: 233.33
InChI Key: OOBKHDIIVZVVHU-UHFFFAOYSA-N
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Description

1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol is a complex organic compound characterized by a spirocyclic structure that includes both piperidine and quinazoline rings

Preparation Methods

The synthesis of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol typically involves multicomponent reactions that combine various starting materials under specific conditions. One common synthetic route includes the reaction of isatoic anhydride with primary amines and other reagents in the presence of catalysts such as β-cyclodextrin in an aqueous medium . The reaction conditions often involve moderate temperatures and specific solvents to facilitate the formation of the spirocyclic structure.

Industrial production methods for this compound may involve scaling up the laboratory synthesis protocols, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro form, altering the compound’s electronic properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function . The pathways involved in its biological effects include modulation of signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol can be compared with other spirocyclic compounds, such as:

The uniqueness of 1’H-spiro[piperidine-4,2’-quinazoline]-4’-thiol lies in its specific combination of piperidine and quinazoline rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c16-11-9-3-1-2-4-10(9)14-12(15-11)5-7-13-8-6-12/h1-4,13-14H,5-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBKHDIIVZVVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12NC3=CC=CC=C3C(=S)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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